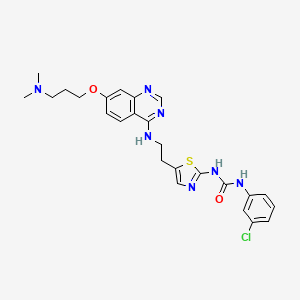
1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Applications De Recherche Scientifique
Scientific Research Applications of "1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea"
Plant Growth Regulation
The compound has been associated with applications in agriculture, specifically as a plant growth regulator. This application is based on the biological activity tests of certain derivatives, which have shown promising results in regulating plant growth (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antitumor and Antioxidant Activities
Derivatives of the compound have been synthesized and studied for their biological activities, including antitumor and antioxidant properties. Some derivatives exhibited promising antitumor activities, making them potential candidates for further investigation in cancer treatment. Moreover, the compound's derivatives with selenourea functionality and halogen groups have shown potent antioxidant activity, suggesting potential therapeutic applications (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008; M. V. Bhaskara Reddy, D. Srinivasulu, K. Peddanna, C. Apparao, & P. Ramesh, 2015).
Antimicrobial and Antibacterial Activities
Studies have also revealed the antimicrobial and antibacterial potential of certain derivatives of the compound. These derivatives were tested against various bacterial strains and showed promising results, indicating potential for use in combating bacterial infections. Additionally, some derivatives demonstrated significant antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial effectiveness (K. Sujatha, Shilpa, & R. Gani, 2019; N. Patel, J. Patel, & V. Patel, 2010; E. Rajanarendar, M. N. Reddy, K. Murthy, K. G. Reddy, S. Raju, M. Srinivas, B. Praveen, & M. Rao, 2010).
Corrosion Inhibition
Interestingly, certain urea derivatives of the compound have been studied for their corrosion inhibition performance, particularly for mild steel in acidic environments. These studies indicated that the compounds could effectively inhibit corrosion, making them potential candidates for use in industrial applications to protect metal surfaces from corrosive damage (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).
Propriétés
Formule moléculaire |
C25H28ClN7O2S |
|---|---|
Poids moléculaire |
526.056 |
Apparence |
Solid powder |
Synonymes |
BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)


![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)

![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)